Mitramycin

Description

Plicamycin is an antibiotic isolated from the bacterium Streptomyces plicatus with antineoplastic activity. Plicamycin, also known as mithramycin, binds to the minor groove of DNA at GC-rich sites, resulting in inhibition of RNA synthesis; this agent also inhibits mRNA expression, resulting in a reduction in protein synthesis. In addition, plicamycin may inhibit bone resorption by down regulating transcription of c-src, an oncogene involved in bone metabolism and resorption. (NCI04)

A tricyclic pentaglycosidic antibiotic from Streptomyces strains that inhibits RNA and protein synthesis by adhering to DNA. It is used as a fluorescent dye and as an antineoplastic agent, especially in bone and testicular tumors. Plicamycin is also used to reduce hypercalcemia, especially that due to malignancies.

Properties

IUPAC Name |

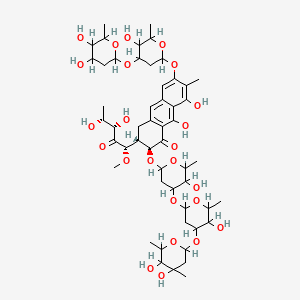

(2S,3S)-2-[4-[4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H76O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,19-24,27-28,30-37,41-45,49-51,53-61,64-65H,11,13-17H2,1-9H3/t19-,20?,21?,22?,23?,24?,27+,28?,30?,31?,32?,33?,34?,35?,36?,37?,41+,42?,43?,44?,45?,49+,50+,51?,52?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCUWKMKBJTWLW-OQCYXQHVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H76O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1085.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sol in lower alcohols, acetone, ethyl acetate, water. Moderately sol in chloroform. Slightly sol in ether, benzene., 1 G SOL IN LESS THAN 200 ML WATER, 2000 ML ALCOHOL, IN LESS THAN 1000 ML METHANOL, IN MORE THAN 10 ML ETHYL ACETATE | |

| Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 1082 | |

| Record name | MITHRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW, CRYSTALLINE POWDER SHOWING BIREFRINGENCE | |

CAS No. |

18378-89-7 | |

| Record name | plicamycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1S)-5-Deoxy-1-C-[(2S,3S)-7-[[2,6-dideoxy-3-O-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-b-D-arabino-hexopyranosyl]oxy]-3-[(O-2,6-dideoxy-3-C-methyl-b-D-ribo-hexopyranosyl-(1.fwdarw.3)-O-2,6-dideoxy-b-D-lyxo-hexopyranosyl-(1.fwdarw.3)-2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-6-methyl-4-oxo-2-anthracenyl]-1-O-methyl-D-threo-2-pentulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITHRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

180-183 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1352 | |

| Record name | MITHRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Mitramycin A's Mechanism of Action on the Sp1 Transcription Factor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitramycin A (MTA), an aureolic acid antibiotic, has emerged as a significant tool in cancer research due to its potent and selective inhibition of the Specificity protein 1 (Sp1) transcription factor. Sp1 is a key regulator of numerous genes involved in essential cellular processes, including cell growth, proliferation, and apoptosis. Its overexpression is a hallmark of various human cancers, making it a compelling therapeutic target. This guide provides a comprehensive overview of the molecular mechanism by which this compound A exerts its inhibitory effects on Sp1, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound A's primary mechanism of action involves its direct interaction with DNA, leading to the disruption of Sp1-mediated transcription. This process can be broken down into the following key steps:

-

Binding to GC-Rich DNA Sequences: this compound A exhibits a high affinity for guanine-cytosine (GC)-rich sequences within the minor groove of double-stranded DNA.[1][2] This binding is a critical first step in its inhibitory action. The antibiotic forms a dimer that is coordinated by a divalent metal ion, which then interacts with the DNA.[3][4]

-

Displacement of Sp1 Transcription Factor: Sp1 transcription factors recognize and bind to GC-rich consensus sequences in the promoters of its target genes to initiate transcription.[1][2] By occupying these GC-rich regions, this compound A physically obstructs the binding of Sp1 to the DNA.[1][5] This steric hindrance effectively displaces Sp1 from its target promoters.

-

Downregulation of Sp1-Mediated Transcription: The displacement of Sp1 from gene promoters leads to a significant reduction in the transcription of Sp1-dependent genes.[1][2] This includes a wide array of genes crucial for tumor progression, such as those involved in cell cycle regulation, angiogenesis, and apoptosis.

-

Induction of Sp1 Degradation: In addition to blocking DNA binding, some studies suggest that this compound A can also induce the proteasome-dependent degradation of the Sp1 protein, further diminishing its cellular activity.[6][7][8]

The following diagram illustrates the direct inhibitory mechanism of this compound A on Sp1-mediated transcription.

Caption: this compound A binds to GC-rich DNA, displacing Sp1 and inhibiting transcription.

Quantitative Data

The inhibitory effect of this compound A on cancer cell lines has been quantified in numerous studies. The following tables summarize key quantitative data, including the half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of this compound A in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| OVCAR-3 | Ovarian Cancer | Low-nanomolar range | [1][9] |

| HEp-2 | Cervical Cancer | Concentration-dependent | [6] |

| KB | Cervical Cancer | Concentration-dependent | [6] |

| Pancreatic Cancer Cells | Pancreatic Cancer | Not specified | [1] |

| CHLA-10 | Ewing Sarcoma | 9.11 | [10] |

| TC205 | Ewing Sarcoma | 4.32 | [10] |

| A2780 | Ovarian Cancer | Not specified | [11] |

| IGROV1 | Ovarian Cancer | Not specified | [11] |

Table 2: Activity of this compound A Analogs

| Analog | Key Findings | Reference |

| SK and SDK | More effective inhibitors of transcription of Sp1-target genes (c-myc, c-src, VEGF, hTERT) than this compound A. SDK showed greater growth inhibitory activity. | [11] |

| SA | Inactive in inhibiting transcription and cell growth. | [11] |

| EC-8042 (DIG-MSK) | Enhanced anti-tumor activity and improved safety profile. Efficiently inhibited the growth of tumor-initiating cells in sarcoma models. | [12][13] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound A on the Sp1 transcription factor.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if this compound A inhibits the in vivo binding of Sp1 to the promoter regions of its target genes.

Objective: To quantify the association of Sp1 with specific DNA sequences in the presence or absence of this compound A.

Materials:

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication equipment

-

Anti-Sp1 antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR primers for target gene promoters (e.g., c-myc, VEGF) and a negative control region.

Procedure:

-

Cell Treatment and Cross-linking: Treat cultured cells with this compound A or a vehicle control for the desired time. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate to cross-link proteins to DNA. Quench the cross-linking reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release the nuclei. Isolate the nuclei and lyse them to release chromatin. Shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin with an anti-Sp1 antibody overnight. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and proteins, respectively. Purify the DNA using a DNA purification kit.

-

Analysis: Quantify the amount of precipitated DNA using quantitative PCR (qPCR) with primers specific to the promoter regions of Sp1 target genes. A decrease in the amount of precipitated target DNA in this compound A-treated cells compared to control cells indicates inhibition of Sp1 binding.

Caption: Workflow for assessing in vivo Sp1-DNA binding using ChIP.

Electrophoretic Mobility Shift Assay (EMSA)

This in vitro assay is used to demonstrate the direct competition between this compound A and Sp1 for binding to a specific DNA sequence.

Objective: To visualize the inhibition of Sp1-DNA complex formation by this compound A.

Materials:

-

Nuclear extract containing Sp1 or purified Sp1 protein.

-

Biotin- or radioactively-labeled double-stranded DNA probe containing the Sp1 consensus binding site.

-

Unlabeled ("cold") competitor probe.

-

This compound A.

-

Binding buffer.

-

Polyacrylamide gel.

-

Electrophoresis apparatus.

-

Detection system (chemiluminescence or autoradiography).

Procedure:

-

Probe Labeling: Synthesize and label a short double-stranded DNA oligonucleotide containing the Sp1 binding site with biotin (B1667282) or a radioactive isotope.

-

Binding Reaction: In separate tubes, pre-incubate the labeled probe with increasing concentrations of this compound A. Then, add the nuclear extract or purified Sp1 protein and a non-specific competitor DNA (e.g., poly(dI-dC)) in a binding buffer. As a control, set up reactions with no this compound A, with an excess of unlabeled ("cold") probe to demonstrate binding specificity, and a lane with only the labeled probe.

-

Electrophoresis: Resolve the binding reactions on a non-denaturing polyacrylamide gel. The protein-DNA complexes will migrate slower than the free probe.

-

Detection: Transfer the DNA from the gel to a membrane and detect the labeled probe using a chemiluminescent substrate (for biotin) or expose the gel to X-ray film (for radioactivity). A decrease in the intensity of the shifted band (Sp1-DNA complex) with increasing concentrations of this compound A indicates that the drug is inhibiting the binding of Sp1 to its DNA target.[7]

Caption: Workflow for assessing in vitro Sp1-DNA binding competition using EMSA.

Luciferase Reporter Assay

This cell-based assay is used to measure the effect of this compound A on the transcriptional activity of a promoter that is regulated by Sp1.[1]

Objective: To quantify the inhibition of Sp1-driven gene expression by this compound A.

Materials:

-

Mammalian cell line.

-

Luciferase reporter plasmid containing an Sp1-responsive promoter upstream of the luciferase gene.

-

Control plasmid (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

This compound A.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect the mammalian cells with the Sp1-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

This compound A Treatment: After allowing time for plasmid expression (typically 24 hours), treat the cells with various concentrations of this compound A or a vehicle control.

-

Cell Lysis: After the treatment period, lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Luciferase Activity Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate. Subsequently, measure the Renilla luciferase activity to normalize for transfection efficiency.

-

Data Analysis: Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each sample. A dose-dependent decrease in the relative luciferase activity in this compound A-treated cells indicates inhibition of Sp1-mediated transcription.[1]

Caption: Workflow for assessing Sp1 transcriptional activity using a luciferase reporter assay.

Conclusion

This compound A serves as a powerful pharmacological tool for investigating the role of the Sp1 transcription factor in various biological and pathological processes, particularly in oncology. Its well-defined mechanism of action, involving the direct binding to GC-rich DNA and subsequent displacement of Sp1, provides a clear rationale for its anti-tumor effects. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the therapeutic potential of targeting the Sp1 transcription factor with this compound A and its novel, less toxic analogs. The continued development of such compounds holds promise for new therapeutic strategies in cancers characterized by Sp1 overexpression.

References

- 1. benchchem.com [benchchem.com]

- 2. Glucocorticoid receptor and specificity protein 1 (Sp1) or Sp3 transactivate HSV-1 ICP0 promoter sequences but a GC-rich binding antibiotic, Mithramycin A, impairs reactivation from latency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How mithramycin stereochemistry dictates its structure and DNA binding function - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Mithramycin A | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Docking and molecular dynamic simulations of Mithramycin-A and Tolfenamic acid against Sp1 and survivin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aureolic Acid Antibiotic Mitramycin: A Historical and Technical Overview of its Discovery and Early Clinical Use

Abstract

Mitramycin, also known as Plicamycin, is an aureolic acid antibiotic first isolated from Streptomyces plicatus.[1] Initially investigated for its potent antineoplastic properties, it demonstrated notable efficacy against specific malignancies, particularly embryonal cell carcinoma of the testes.[2] It also found a significant clinical application in the management of malignant hypercalcemia.[3][4] However, the promising therapeutic effects of this compound were overshadowed by a narrow therapeutic window and significant toxicity, primarily hepatotoxicity and myelosuppression, which ultimately led to the discontinuation of its commercial production in 2000.[1] This technical guide provides an in-depth historical context of this compound's discovery, its early clinical applications, and the experimental methodologies that defined its initial development. We will explore its mechanism of action, focusing on its role as a gene-selective inhibitor of the Sp1 transcription factor, and present quantitative data from early clinical trials in a structured format.

Discovery and Characterization

This compound is a natural product produced by several species of soil-dwelling bacteria belonging to the genus Streptomyces, including S. plicatus, S. argillaceus, and S. tanashiensis.[5] Its discovery in the mid-20th century was part of a broader effort to identify novel antibiotics with potential therapeutic applications.

Isolation and Purification Protocol

Experimental Protocol: Isolation of this compound from Streptomyces plicatus

-

Fermentation: A pure culture of Streptomyces plicatus is inoculated into a suitable liquid fermentation medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals. The culture is incubated under aerobic conditions with agitation at a controlled temperature (typically 25-30°C) for several days to allow for the production of secondary metabolites, including this compound.

-

Broth Extraction: Following fermentation, the culture broth is harvested. The mycelium is separated from the broth by filtration or centrifugation. The clarified broth, containing the secreted this compound, is then subjected to solvent extraction. Due to the chemical nature of this compound, organic solvents such as ethyl acetate (B1210297) or butanol are used to extract the active compound from the aqueous broth.

-

Solvent Evaporation: The organic solvent extract is concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.

-

Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques to purify this compound. This typically involves:

-

Adsorption Chromatography: Using a stationary phase like silica (B1680970) gel or alumina, the extract is separated based on the differential adsorption of its components. A gradient of solvents with increasing polarity is used for elution.

-

Partition Chromatography: Further purification can be achieved using partition chromatography, where the separation is based on the differential partitioning of the compound between two immiscible liquid phases.

-

-

Crystallization: The purified this compound fraction is concentrated, and the compound is crystallized from a suitable solvent system to obtain a highly pure, crystalline product.

-

Characterization: The identity and purity of the isolated this compound are confirmed using various analytical techniques available at the time, including:

-

Melting Point Determination

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Infrared (IR) Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (in later years)

-

Mass Spectrometry (in later years)

-

Mechanism of Action: Inhibition of Sp1-Mediated Transcription

The primary mechanism of this compound's antitumor activity lies in its ability to interfere with gene transcription.[1] It is a DNA-binding agent that specifically interacts with GC-rich sequences in the minor groove of the DNA double helix.[6] This binding is reversible and requires the presence of a divalent cation, typically Mg2+.[7]

The crucial consequence of this DNA binding is the displacement of the transcription factor Sp1 (Specificity Protein 1) from its consensus binding sites on gene promoters.[8][9] Sp1 is a key regulator of a multitude of genes involved in cellular processes such as cell growth, proliferation, and angiogenesis, many of which are overexpressed in cancer cells.[9] By preventing Sp1 from binding to DNA, this compound effectively inhibits the transcription of these target genes, leading to a reduction in the synthesis of proteins essential for tumor growth and survival.[8]

Experimental Protocol: Investigating Sp1 Inhibition by this compound

-

DNAse I Footprinting Assay: This technique was instrumental in identifying the specific DNA sequences where this compound binds.

-

A DNA fragment containing a known Sp1 binding site is radioactively labeled at one end.

-

The labeled DNA is incubated with this compound.

-

The DNA-Mitramycin complex is then subjected to limited digestion with DNase I, an enzyme that cleaves the DNA backbone.

-

The resulting DNA fragments are separated by size using gel electrophoresis.

-

Regions where this compound is bound are protected from DNase I cleavage, creating a "footprint" on the gel, revealing the precise binding site.

-

-

Electrophoretic Mobility Shift Assay (EMSA) / Gel Shift Assay: This assay is used to demonstrate that this compound competes with Sp1 for binding to DNA.

-

A short DNA probe containing the Sp1 consensus sequence is radioactively or fluorescently labeled.

-

The labeled probe is incubated with purified Sp1 protein, resulting in the formation of a larger, slower-migrating DNA-protein complex in an electrophoretic gel.

-

In a parallel experiment, this compound is added to the incubation mixture. The ability of this compound to prevent the formation of the Sp1-DNA complex, as evidenced by a reduction in the shifted band, demonstrates its inhibitory activity.[8]

-

-

In Vitro Transcription Assay: This assay directly measures the effect of this compound on gene transcription.

-

A DNA template containing a gene with an Sp1-dependent promoter is used in a cell-free system containing RNA polymerase and other necessary transcription factors.

-

The amount of RNA transcribed from the template is measured.

-

The addition of this compound to this system and the subsequent inhibition of RNA synthesis provide direct evidence of its transcriptional inhibitory effect.[10]

-

References

- 1. Plicamycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [Trial of the clinical use of mithramycin in treating testicular cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mithramycin for Hypercalcemia of Malignant Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mithramycin for hypercalcemia of malignant disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sp1king out cancer (....and fibrosis?) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mithramycin selectively inhibits transcription of G-C containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Mitramycin's Binding Affinity for GC-Rich DNA Sequences: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitramycin, an aureolic acid antibiotic, exhibits potent antitumor activity primarily through its high-affinity binding to the minor groove of GC-rich DNA sequences. This interaction is a critical mechanism of action, leading to the displacement of transcription factors and subsequent inhibition of oncogene expression. This technical guide provides a comprehensive overview of the binding affinity of this compound for GC-rich DNA, detailing the thermodynamics of the interaction, the experimental protocols used for its characterization, and the consequential impact on cellular signaling pathways. Quantitative data from various biophysical studies are summarized to offer a comparative perspective for researchers in drug discovery and molecular biology.

Mechanism of this compound-DNA Interaction

This compound's interaction with DNA is a multi-step process characterized by several key features:

-

Dimerization and Divalent Cation Requirement: this compound A (MTA) binds to DNA as a dimer.[1][2][3] This dimerization is contingent upon the presence of divalent cations, most notably Magnesium (Mg²⁺).[1][2][3] Spectroscopic studies have revealed that this compound and Mg²⁺ form two distinct complexes: Complex I with a 1:1 stoichiometry and Complex II with a 2:1 (this compound:Mg²⁺) stoichiometry.[3][4] It is the dimeric Complex II that is the active form for high-affinity DNA binding.[3]

-

Sequence Selectivity: The antibiotic demonstrates a strong preference for GC-rich sequences.[1][2][5][6][7] The binding occurs in the minor groove of the DNA.[1][2][8] Specifically, this compound recognizes and binds to sequences containing at least two contiguous GC base pairs.[8] The consensus binding motif has been identified as X(G/C)(G/C)X, where X can be any base.[7]

-

Molecular Interactions: The Mg²⁺-coordinated this compound dimer orients its chromophore moieties parallel to the sugar-phosphate backbone of the DNA.[3] The sugar residues of the antibiotic wrap around the minor groove.[3] The specificity for guanine (B1146940) is achieved through the formation of hydrogen bonds between the chromophores and the exocyclic amino group of guanine bases.[3]

Quantitative Analysis of Binding Affinity

The binding affinity of this compound and its analogues to various DNA sequences has been quantified using several biophysical techniques. The following tables summarize the key binding parameters reported in the literature.

Table 1: Binding Constants of this compound and Analogues with DNA

| Compound | DNA Source/Sequence | Technique | Binding Constant (K) | Dissociation Constant (Kd) | Reference |

| This compound A (MTA) | Salmon Testes DNA (42% GC) | UV melting | Kobs = 1.2 (±0.3) x 10⁵ M⁻¹ | - | [1][2] |

| Mithramycin SK (MSK) | Salmon Testes DNA (42% GC) | UV melting | Kobs = 2.9 (±1.0) x 10⁴ M⁻¹ | - | [1][2] |

| This compound A (MTA) | Salmon Testes DNA | Isothermal Titration Calorimetry | K = 1.5 x 10⁵ M⁻¹ (at Tm) | - | [1] |

| Mithramycin SK (MSK) | Salmon Testes DNA | Isothermal Titration Calorimetry | K = 5.7 x 10⁴ M⁻¹ (at Tm) | - | [1] |

| This compound (MTM) | - | Fluorescence Spectroscopy | - | 19 µM | [9] |

| Mithramycin SDK (SDK) | - | Fluorescence Spectroscopy | - | 20 µM | [9] |

| Mithramycin SK (SK) | - | Fluorescence Spectroscopy | - | 40 µM | [9] |

Table 2: Thermodynamic Parameters of this compound-DNA Interaction at 25°C

| Compound | DNA Source | Technique | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |

| This compound A (MTA) | Salmon Testes DNA | Isothermal Titration Calorimetry | -2.5 (±0.2) | 4.4 (±0.3) | -6.9 (±0.1) | [1] |

| Mithramycin SK (MSK) | Salmon Testes DNA | Isothermal Titration Calorimetry | -1.5 (±0.1) | 4.5 (±0.2) | -6.0 (±0.1) | [1] |

Note: The binding of both MTA and MSK to DNA is entropically driven.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound-DNA interactions. Below are descriptions of key experimental protocols cited in the literature.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding constant (K), enthalpy (ΔH), and stoichiometry (n).

-

Sample Preparation: this compound and DNA solutions are prepared in the same buffer (e.g., HPS buffer). A solution of the Mg²⁺-Mitramycin complex is prepared for titration.

-

Titration: The Mg²⁺-Mitramycin complex solution is titrated into the DNA solution in the calorimeter cell.

-

Data Analysis: The heat released or absorbed after each injection is measured. The data are corrected for the heat of dilution and fitted to a suitable binding model (e.g., a single set of identical binding sites) to extract the thermodynamic parameters.[3]

UV Thermal Denaturation (UV Melting)

This technique measures the increase in DNA absorbance at 260 nm as it denatures with increasing temperature. The melting temperature (Tm) of DNA increases upon ligand binding, and this change can be used to calculate the binding constant.

-

Sample Preparation: DNA is dissolved in a buffered solution. This compound is added to the DNA solution to achieve saturation.

-

Measurement: The absorbance at 260 nm is monitored as the temperature is gradually increased.

-

Data Analysis: The Tm is determined as the temperature at which 50% of the DNA is denatured. The binding constant at the melting temperature (KTm) is calculated using the change in Tm and the enthalpy of melting.[1]

Fluorescence Spectroscopy

The intrinsic fluorescence of this compound changes upon binding to DNA, which can be monitored to determine the binding affinity.

-

Sample Preparation: A constant concentration of this compound is maintained in a cuvette, and small aliquots of a concentrated DNA solution are added.

-

Measurement: The fluorescence emission spectrum is recorded after each addition of DNA at a specific excitation wavelength (e.g., 470 nm).

-

Data Analysis: The change in fluorescence intensity is plotted against the DNA concentration. The data are then fitted to a non-linear binding equation to determine the dissociation constant (Kd).[9]

DNase I Footprinting

This technique identifies the specific DNA sequences to which a ligand binds by protecting them from enzymatic cleavage by DNase I.

-

Sample Preparation: A DNA fragment of interest is radioactively or fluorescently labeled at one end. The labeled DNA is incubated with varying concentrations of this compound.

-

Enzymatic Digestion: A limited amount of DNase I is added to the mixture to randomly cleave the DNA backbone, except where it is protected by the bound this compound.

-

Analysis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis. The protected regions appear as "footprints" (gaps in the ladder of DNA fragments) on the resulting autoradiogram or fluorescence scan.[5][10]

Competition Dialysis

This method assesses the relative binding affinity of a ligand for different DNA sequences.

-

Setup: Dialysis bags containing different DNA samples (e.g., with varying GC content) are placed in a solution containing this compound.

-

Equilibration: The system is allowed to reach equilibrium, during which the free this compound concentration becomes uniform inside and outside the dialysis bags.

-

Measurement: The concentration of this compound bound to each DNA sample is determined.

-

Analysis: The relative binding affinities are calculated based on the amount of drug bound to each type of DNA.[1]

Impact on Signaling Pathways and Gene Expression

This compound's preferential binding to GC-rich sequences, which are prevalent in the promoter regions of many genes, has profound biological consequences. A primary mechanism of its anticancer activity is the inhibition of transcription factor binding to these promoters.

-

Inhibition of Sp1 Transcription Factor: The Sp1 transcription factor binds to GC-rich "GC boxes" in gene promoters to regulate the expression of genes involved in cell proliferation and differentiation.[1][3] this compound binding to these GC boxes physically blocks the binding of Sp1, thereby inhibiting the transcription of Sp1-regulated genes.[5][11][12]

-

Downregulation of Oncogene Expression: A key target of this compound is the c-myc proto-oncogene, which contains GC-rich promoter regions.[5][13][14] By binding to the c-myc promoter, this compound prevents the formation of the transcription initiation complex, leading to a significant decrease in c-myc expression.[5][13] This inhibition of c-myc is a critical factor in this compound's ability to induce cell differentiation and inhibit proliferation.[5]

Below is a diagram illustrating the mechanism of this compound-induced transcriptional repression.

References

- 1. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Role of Mg++ in the mithramycin-DNA interaction: evidence for two types of mithramycin-Mg++ complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mithramycin blocks transcriptional initiation of the c-myc P1 and P2 promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dimerization and DNA recognition rules of mithramycin and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Footprinting studies of sequence recognition by mithramycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel GC-rich DNA-binding compound produced by a genetically engineered mutant of the mithramycin producer Streptomyces argillaceus exhibits improved transcriptional repressor activity: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 11. Modulation of the Activity of Sp Transcription Factors by Mithramycin Analogues as a New Strategy for Treatment of Metastatic Prostate Cancer | PLOS One [journals.plos.org]

- 12. Mithramycin blocks protein binding and function of the SV40 early promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mithramycin selectively inhibits the transcriptional activity of a transfected human c-myc gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The G-C specific DNA binding drug, mithramycin, selectively inhibits transcription of the C-MYC and C-HA-RAS genes in regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Nuances of Mitramycin and Chromomycin A3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural differences between two prominent aureolic acid antibiotics, Mitramycin and Chromomycin (B10761888) A3. Both potent antitumor agents, their subtle molecular variations give rise to distinct pharmacological profiles. This document provides a detailed comparison of their chemical structures, outlines the experimental methodologies used for their characterization, and visualizes their shared mechanism of action.

Core Structural Differences: A Tale of Two Glycosylation Patterns

This compound and Chromomycin A3, both products of Streptomyces species, share an identical tricyclic aglycone core. Their significant structural divergence lies in the composition and arrangement of their sugar moieties, appended to the aglycone at two positions. These differences in glycosylation are pivotal in their interaction with DNA and subsequent biological activity.

The key structural distinctions are summarized below:

| Feature | This compound | Chromomycin A3 |

| Molecular Formula | C₅₂H₇₆O₂₄ | C₅₇H₈₂O₂₆ |

| Aglycone Core | Identical | Identical |

| Disaccharide Chain | D-Mycarose-D-olivose | D-Oliose-D-oliose |

| Trisaccharide Chain | D-Oliose-D-olivose-D-mycarose | L-Chromose-D-olivose-D-olivose |

| Aglycone C-7 Side Chain | Typically a methyl group | Typically a methyl group (can be H) |

The differing sugar residues and their linkages contribute to variations in the overall shape, solubility, and binding affinity of the molecules to their biological target, the minor groove of GC-rich DNA.

Visualizing the Molecular Architectures

The distinct glycosylation patterns of this compound and Chromomycin A3 are best understood through visual representation.

Experimental Protocols for Structural Elucidation

The precise atomic arrangement of this compound and Chromomycin A3 has been determined through a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique used to obtain detailed information about the structure and dynamics of molecules in solution. For natural products like this compound and Chromomycin A3, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for complete structural assignment.

A General Protocol for NMR-based Structure Elucidation:

-

Sample Preparation: A pure sample of the antibiotic (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) and placed in a high-quality NMR tube.

-

1D NMR Spectra Acquisition:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the carbon skeleton.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the molecule's three-dimensional conformation.

-

-

Data Analysis and Structure Assembly: The information from these spectra is pieced together to determine the complete chemical structure, including the stereochemistry.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. While obtaining suitable crystals of complex natural products can be challenging, this technique offers unparalleled atomic resolution.

A General Protocol for Small Molecule X-ray Crystallography:

-

Crystallization: High-purity samples of the antibiotic are dissolved in a suitable solvent system, and crystallization is induced through various methods (e.g., slow evaporation, vapor diffusion). The goal is to obtain single, well-ordered crystals of sufficient size (typically >0.1 mm).

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, producing a unique diffraction pattern.

-

Data Processing: The intensities and positions of the diffraction spots are measured and processed to determine the unit cell dimensions and space group of the crystal.

-

Structure Solution and Refinement: The electron density map of the molecule is calculated from the diffraction data. An initial model of the structure is built into the electron density and then refined to best fit the experimental data, yielding the final, high-resolution atomic structure.

Mechanism of Action: A Shared Pathway of Transcriptional Inhibition

Despite their structural differences, this compound and Chromomycin A3 share a common mechanism of action. Both compounds form a dimeric complex with a divalent cation, typically Mg²⁺, which then binds to the minor groove of GC-rich sequences in DNA. This binding event physically obstructs the DNA, preventing the binding of transcription factors, most notably Sp1 (Specificity Protein 1).

The inhibition of Sp1 binding has significant downstream consequences. Sp1 is a crucial transcription factor that regulates the expression of a multitude of genes involved in cell growth, proliferation, and survival. By blocking Sp1, this compound and Chromomycin A3 can downregulate the expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and cell cycle regulators, ultimately leading to cell cycle arrest and apoptosis in cancer cells. The differing sugar chains of the two molecules are thought to influence the stability and sequence-selectivity of the DNA-drug complex, which may contribute to their varying potencies and toxicities.[1]

References

Early Studies on Mitramycin for Testicular Cancer Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical and preclinical research on Mitramycin (also known as Plicamycin and Mithramycin) for the treatment of testicular cancer. The information is compiled from foundational studies conducted primarily in the 1960s and 1970s, a period that predates modern combination chemotherapy regimens. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development interested in the historical context and early scientific understanding of this potent antitumor antibiotic.

Core Concepts and Mechanism of Action

This compound is an aureolic acid antibiotic produced by the bacterium Streptomyces plicatus. Its primary mechanism of action involves the inhibition of DNA-dependent RNA synthesis.[1] this compound binds to GC-rich regions of DNA, which in turn prevents the binding of transcription factors, most notably Specificity Protein 1 (Sp1).[2][3] Sp1 is a crucial transcription factor for a multitude of genes involved in cell growth, proliferation, and angiogenesis, including the oncogenes c-Myc and Vascular Endothelial Growth Factor (VEGF).[4] By blocking Sp1-mediated transcription, this compound effectively halts the expression of these key proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Clinical Studies: Efficacy in Testicular Cancer

Early clinical trials of this compound in patients with advanced testicular cancer, particularly embryonal cell carcinoma, demonstrated notable antitumor activity in an era with limited therapeutic options. These studies, while not conforming to modern clinical trial design, provide valuable insights into the drug's potential.

Summary of Clinical Efficacy Data

| Study (Year) | Number of Patients | Histology | Dosage Regimen | Objective Response Rate | Complete Response (CR) | Partial Response (PR) | 2-Year Survival Rate |

| Kofman et al. (1964) | 26 | Embryonal Cancer | Not specified in abstract | - | "Dramatic responses in a few" | - | - |

| Brown & Kennedy (1965) | 12 | Disseminated Testicular Neoplasms | 2 to 6 courses | 58% (7/12) | - | 7 | - |

| Kennedy (1970) | 23 | Advanced Testicular Neoplasms | Alternate-day schedule | - | - | - | - |

| Ekman & Almgård (1975) | 26 | Low Differentiated Germinal Cancers | Not specified in abstract | - | 12 "free from cancer" | - | 50% (5/10) |

| Trofimova (1980) | 32 | Testicular Cancer (resistant to other agents) | 25-30 µg/kg IV every 2 days | 37.5% | - | - | - |

Note: The level of detail in the original publications varies, and "objective response" criteria may not align with modern RECIST standards.

Experimental Protocols (Based on Available Information)

The experimental protocols from these early studies are not detailed in the available literature to the extent of modern clinical trials. However, key aspects of the methodology can be summarized.

Patient Population:

-

Patients typically had advanced, metastatic testicular cancer, often with embryonal cell carcinoma histology.[1][5]

-

Many patients had received and were refractory to prior treatments, including other chemotherapeutic agents available at the time.[6]

Treatment Administration:

-

Route of Administration: Intravenous infusion.[6]

-

Dosage: A commonly cited regimen was 25-30 micrograms per kilogram of body weight.[6]

-

Dosing Schedule: To mitigate toxicity, an alternate-day dosing schedule was explored and found to be better tolerated than daily administration while maintaining an antitumor effect.[7]

Assessment of Response:

-

The criteria for assessing tumor response in these early trials are not explicitly defined in the available abstracts. Responses were generally described as "objective regression," "dramatic responses," or patients being "free from cancer."[1] These assessments were likely based on clinical examination, radiographic findings, and changes in tumor markers where available.

Toxicity Profile

A significant limitation to the widespread use of this compound was its narrow therapeutic window and considerable toxicity.

Commonly Reported Adverse Events:

-

Gastrointestinal: Nausea and vomiting were frequently observed side effects.[6]

-

Hemorrhagic Events: A hemorrhagic syndrome was a serious and sometimes fatal complication.[6]

-

Hepatotoxicity: Liver toxicity was a consistent finding, often characterized by elevations in serum transaminases (ALT and AST).[8]

-

Hematological: Bone marrow suppression was also a noted toxicity.[8]

The development of an alternate-day dosing schedule was a key strategy to reduce the severity of these toxicities.[7]

Preclinical Studies

Detailed preclinical studies of this compound specifically in testicular cancer cell lines and animal models from the early era are not well-documented in the readily available literature. However, later research in other cancer types has provided insights that are likely applicable.

-

In Vitro Studies: In sarcoma cell lines, this compound has been shown to have an IC50 in the range of 40-60 nM in 3D tumorsphere cultures.[2] It induces cell cycle arrest and apoptosis.[3]

-

In Vivo Animal Studies: In mouse xenograft models of sarcoma, encapsulated this compound demonstrated a greater ability to reduce tumor growth compared to the free drug.[2]

Conclusion and Future Perspectives

The early studies of this compound for testicular cancer represent a pivotal moment in the history of chemotherapy for this disease. They demonstrated that a targeted agent, in this case, an inhibitor of RNA synthesis, could induce significant tumor regressions in a solid tumor that was often fatal at the time. While the severe toxicity profile of this compound ultimately led to its discontinuation for this indication in favor of more effective and less toxic combination therapies (e.g., cisplatin-based regimens), the foundational research laid the groundwork for the concept of targeting fundamental cellular processes in cancer treatment.

The understanding of this compound's mechanism of action as an Sp1 inhibitor continues to be relevant. Sp1 remains a target of interest in oncology, and the early clinical data on this compound may inform the development of novel, more selective Sp1 inhibitors with improved therapeutic indices. Furthermore, the challenges encountered with this compound's toxicity highlight the ongoing importance of optimizing drug delivery and therapeutic windows for potent anticancer agents.

References

- 1. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mithramycin delivery systems to develop effective therapies in sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic inhibition of Sp1 expression in growing tumors by mithramycin a correlates directly with potent antiangiogenic effects on human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Mithramycin Is a Gene-Selective Sp1 Inhibitor That Identifies a Biological Intersection between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mithramycin therapy in advanced testicular neoplasms | Semantic Scholar [semanticscholar.org]

- 8. Plicamycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Mithramycin in Streptomyces argillaceus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mithramycin, an aureolic acid antibiotic produced by Streptomyces argillaceus, is a potent antitumor agent. Its complex chemical structure, consisting of a polyketide-derived aglycone and two elaborate deoxysugar chains, is assembled by a sophisticated enzymatic machinery encoded by the mithramycin (mtm) biosynthetic gene cluster. This technical guide provides an in-depth overview of the mithramycin biosynthetic pathway, detailing the genetic and biochemical steps involved in its formation. We present a summary of the key genes and their functions, the regulatory networks that control mithramycin production, and detailed experimental protocols for the study of this fascinating natural product. This guide is intended to be a valuable resource for researchers in natural product biosynthesis, microbial genetics, and drug discovery and development.

The Mithramycin Biosynthetic Gene Cluster

The biosynthesis of mithramycin is orchestrated by a large gene cluster in Streptomyces argillaceus ATCC 12956. This cluster spans approximately 50 kb and contains 34 open reading frames (ORFs).[1][2] These genes encode all the necessary enzymes for the synthesis of the polyketide backbone, the deoxysugar moieties, the tailoring enzymes that modify these intermediates, and the regulatory proteins that control the expression of the entire pathway.

The mtm gene cluster is flanked by two repeated DNA sequences, suggesting its acquisition by S. argillaceus through horizontal gene transfer.[3][4] The genes within the cluster are organized into several transcriptional units, many of which are polycistronic.[1][5]

Biosynthesis of the Mithramycin Aglycone

The aglycone of mithramycin is a tetracyclic aromatic polyketide. Its biosynthesis begins with the condensation of ten acetate (B1210297) units, a process catalyzed by a type II polyketide synthase (PKS).[6] The minimal PKS required for the formation of the linear decaketide is MtmPKS.[7]

The key enzymes involved in the aglycone biosynthesis are:

-

MtmPKS (MtmP, MtmK, MtmS): The core polyketide synthase, comprising a β-ketoacylsynthase (MtmP), a chain length factor (MtmK), and an acyl carrier protein (MtmS).[8]

-

MtmQ: An aromatase that catalyzes the cyclization of the first ring.[7][8]

-

MtmY: A cyclase responsible for the formation of the second and third rings.[7]

-

MtmL and MtmX: Required for the formation of the fourth ring.[7]

-

MtmMI and MtmMII: S-adenosylmethionine-dependent methyltransferases responsible for the 4-O-methylation and 9-C-methylation of the polyketide intermediate, respectively.[9]

The proposed pathway for the formation of the key intermediate, 4-demethyl-premithramycinone, is depicted below.

Figure 1: Proposed biosynthetic pathway of the mithramycin aglycone precursor.

Biosynthesis of the Deoxysugar Moieties

Mithramycin contains two deoxysugar chains: a disaccharide composed of two D-olivose units and a trisaccharide made of D-olivose, D-oliose, and D-mycarose.[6] The biosynthesis of these sugars starts from glucose-1-phosphate.

Key enzymes in deoxysugar biosynthesis include:

-

MtmD: A glucose-1-phosphate:TTP thymidylyl transferase.[6]

-

MtmE: A dTDP-D-glucose 4,6-dehydratase.[6]

-

MtmV: A 2,3-dehydratase.[10]

-

MtmU: A 4-ketoreductase involved in D-oliose biosynthesis.[10]

-

MtmC: A C-methyltransferase crucial for D-mycarose biosynthesis.[10]

-

MtmTIII: A 4-ketoreductase involved in D-mycarose biosynthesis.[11]

The intricate steps of deoxysugar formation are illustrated in the following diagram.

Figure 2: Biosynthesis of the deoxysugar precursors of mithramycin.

Glycosylation and Final Tailoring Steps

Once the aglycone and deoxysugar precursors are synthesized, a series of glycosyltransferases (GTs) attach the sugar moieties to the polyketide core. The glycosylation process is a critical step for the biological activity of mithramycin.

The key glycosyltransferases are:

-

MtmGI and MtmGII: Responsible for the formation and transfer of the disaccharide chain.[6]

-

MtmGIII and MtmGIV: Involved in the assembly of the trisaccharide chain.[11]

The final steps in the biosynthesis involve oxidative cleavage of the fourth ring of the tetracyclic intermediate premithramycin B by the monooxygenase MtmOIV, followed by a reduction catalyzed by MtmW to form the final mithramycin molecule.[12]

Figure 3: Late-stage glycosylation and tailoring steps in mithramycin biosynthesis.

Regulation of Mithramycin Biosynthesis

The production of mithramycin is tightly regulated at the transcriptional level by two key regulatory proteins encoded within the gene cluster: MtmR and MtrY.[1][2]

-

MtmR: A member of the Streptomyces antibiotic regulatory protein (SARP) family, MtmR is a positive regulator essential for mithramycin biosynthesis.[3][4] It activates the transcription of several operons within the mtm cluster.[1][5]

-

MtrY: A PadR-like transcriptional regulator that plays a dual role. It acts as a positive regulator, required for high-level production of mithramycin.[1][2] MtrY also functions as a repressor of its own expression and that of resistance genes, with this repression being lifted in the presence of mithramycin.[5]

Figure 4: Simplified regulatory network of mithramycin biosynthesis.

Quantitative Data on Mithramycin Production

Genetic manipulation of the regulatory genes has a significant impact on mithramycin production.

| Strain/Condition | Genetic Modification | Effect on Mithramycin Production | Reference |

| S. argillaceus (pFL3R) | Overexpression of mtmR | 16-fold increase | [3][13] |

| S. argillaceus ΔmtrY | Inactivation of mtrY | 50% decrease | [5] |

| S. argillaceus (mtrY overexpression) | Overexpression of mtrY | ~47% increase | [5] |

Note: Absolute production titers for the wild-type and mutant strains were not consistently reported in the reviewed literature.

Experimental Protocols

Fermentation of S. argillaceus for Mithramycin Production

Seed Culture:

-

Inoculate a loopful of S. argillaceus ATCC 12956 spores or mycelia into a 250 mL flask containing 50 mL of Trypticase Soy Broth (TSB).

-

Incubate at 30°C with shaking at 200 rpm for 24-48 hours.

Production Culture:

-

Inoculate a 2 L Erlenmeyer flask containing 400 mL of modified R5 medium with 2.5% (v/v) of the seed culture.[14]

-

Incubate at 30°C with shaking at 200 rpm for 5-7 days.

-

Monitor mithramycin production by HPLC analysis of culture extracts.

Media Composition:

-

Trypticase Soy Broth (TSB):

-

Pancreatic digest of casein: 17 g/L

-

Papaic digest of soybean meal: 3 g/L

-

Dextrose: 2.5 g/L

-

Sodium chloride: 5 g/L

-

Dipotassium phosphate: 2.5 g/L

-

Final pH: 7.3 ± 0.2

-

-

Modified R5 Medium:

-

Sucrose: 103 g/L

-

K₂SO₄: 0.25 g/L

-

MgCl₂·6H₂O: 10.12 g/L

-

Glucose: 10 g/L

-

Casamino acids: 0.1 g/L

-

Yeast extract: 5 g/L

-

TES buffer: 5.73 g/L

-

Trace element solution: 2 mL/L

-

KH₂PO₄ (0.5% solution): 10 mL/L

-

CaCl₂·2H₂O (5M solution): 4 mL/L

-

L-proline (20% solution): 15 mL/L

-

Final pH adjusted with NaOH.[7]

-

HPLC Analysis of Mithramycin and Intermediates

-

Sample Preparation:

-

Centrifuge 15 mL of culture broth.

-

Adjust the supernatant to pH 3.5 with formic acid.

-

Extract with an equal volume of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness and resuspend the residue in a suitable solvent (e.g., methanol).

-

-

HPLC Conditions:

-

Column: µBondapak C₁₈ column (Waters) or equivalent.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 10% to 100% B over 30 minutes.

-

Flow Rate: 1.5 mL/min.

-

Detection: Photodiode array (PDA) detector, monitoring at the characteristic absorbance maxima of mithramycin (around 420 nm).[14]

-

Figure 5: Workflow for HPLC analysis of mithramycin.

Gene Replacement in S. argillaceus

Gene inactivation in S. argillaceus can be achieved by homologous recombination using a temperature-sensitive vector like pKC1139.

-

Construct Design:

-

Clone DNA fragments flanking the target gene into pKC1139.

-

Insert an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance) between the flanking regions.

-

-

Transformation:

-

Introduce the constructed plasmid into S. argillaceus protoplasts.

-

Select for single-crossover transformants at the permissive temperature (e.g., 30°C) on media containing the appropriate antibiotic.

-

-

Selection for Double Crossover:

-

Culture the single-crossover mutants at a non-permissive temperature (e.g., 39°C) to select for the loss of the vector.

-

Screen for colonies that have undergone a double crossover event, resulting in the replacement of the target gene with the resistance cassette. This is typically identified by resistance to the cassette's antibiotic and sensitivity to the vector's antibiotic marker.

-

-

Confirmation:

-

Confirm the gene replacement by PCR and Southern blot analysis.

-

Gene Expression Analysis by qRT-PCR

-

RNA Isolation:

-

Harvest S. argillaceus mycelia from liquid culture by centrifugation.

-

Immediately freeze the mycelia in liquid nitrogen.

-

Grind the frozen mycelia to a fine powder.

-

Extract total RNA using a suitable method, such as the TRIzol method or a commercial kit, followed by DNase treatment to remove contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.

-

-

qRT-PCR:

-

Perform quantitative real-time PCR using a suitable master mix (e.g., containing SYBR Green) and primers specific for the mtm genes of interest.

-

Use a housekeeping gene (e.g., hrdB) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes.

-

Conclusion

The biosynthetic pathway of mithramycin in Streptomyces argillaceus is a complex and fascinating example of microbial secondary metabolism. Understanding this pathway at the molecular level is crucial for efforts to engineer the producing strain for improved titers and for the generation of novel mithramycin analogs with enhanced therapeutic properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and manipulate this important biosynthetic pathway. Future work should focus on the detailed biochemical characterization of all the enzymes in the pathway and the elucidation of the intricate regulatory mechanisms that govern mithramycin production.

References

- 1. 胰蛋白胨大豆肉汤培养基 - 脱水培养基 NutriSelect® Plus, powder, suitable for microbiology | Sigma-Aldrich [sigmaaldrich.com]

- 2. Tryptic Soy Broth | 105459 [merckmillipore.com]

- 3. usbio.net [usbio.net]

- 4. Tryptic Soy Broth | Soybean-Casein Digest Broth [neogen.com]

- 5. Insertional inactivation of mtrX and mtrY genes from the mithramycin gene cluster affects production and growth of the producer organism Streptomyces argillaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tryptic soy broth - Wikipedia [en.wikipedia.org]

- 7. R5 - ActinoBase [actinobase.org]

- 8. exodocientifica.com.br [exodocientifica.com.br]

- 9. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 10. Antioxidant and Enzyme Inhibitory Potential of Streptomyces sp. G-18 Grown in Various Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pKC1139 vector map and sequence [novoprolabs.com]

- 12. Quantitative determination of mithramycin in human plasma by a novel, sensitive ultra-HPLC-MS/MS method for clinical pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Mithramycin Gene Cluster of Streptomyces argillaceus Contains a Positive Regulatory Gene and Two Repeated DNA Sequences That Are Located at Both Ends of the Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Two Genes from Streptomyces argillaceus Encoding Glycosyltransferases Involved in Transfer of a Disaccharide during Biosynthesis of the Antitumor Drug Mithramycin - PMC [pmc.ncbi.nlm.nih.gov]

Mitramycin's Inhibition of the EWS-FLI1 Fusion Protein: A Technical Guide for Researchers

An In-depth Examination of the Mechanism, Efficacy, and Experimental Evaluation of a Promising Therapeutic Strategy for Ewing Sarcoma

This technical guide provides a comprehensive overview of the role of Mitramycin in inhibiting the EWS-FLI1 fusion protein, the primary oncogenic driver in Ewing Sarcoma. Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanisms of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and visualizes key pathways and workflows.

Core Mechanism of Action: Disrupting the EWS-FLI1 Transcriptional Program

This compound, an aureolic acid antibiotic, exerts its anti-tumor effects in Ewing Sarcoma by indirectly targeting the EWS-FLI1 fusion protein. The primary mechanism does not involve direct binding to EWS-FLI1 itself, but rather centers on this compound's high affinity for GC-rich sequences within the DNA minor groove.[1][2][3] This interaction has profound consequences for EWS-FLI1-mediated transcription.

The EWS-FLI1 oncoprotein functions as an aberrant transcription factor, driving the expression of a suite of genes essential for tumor growth and survival.[4] It achieves this by binding to specific DNA sequences, often containing GGAA microsatellites, in the promoter and enhancer regions of its target genes.[5][6] Many of these EWS-FLI1 binding sites are located in or near GC-rich regions.

This compound's binding to these GC-rich DNA stretches sterically hinders the access of other DNA-binding proteins, most notably the transcription factor Sp1.[1][2][7] Sp1 is known to play a role in the regulation of numerous genes and its displacement by this compound leads to the transcriptional repression of Sp1-dependent genes.[7][8][9][10] While the direct link between Sp1 displacement and the inhibition of all EWS-FLI1 target genes is still under investigation, it is a key aspect of this compound's activity. By altering the chromatin landscape, this compound effectively prevents the EWS-FLI1 transcriptional complex from efficiently driving the expression of its oncogenic targets.[11] This leads to a cascade of downstream effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of DNA repair mechanisms.[12][13]

dot

Caption: Mechanism of this compound in inhibiting EWS-FLI1.

Quantitative Data on this compound's Efficacy

The following tables summarize the in vitro efficacy of this compound against various Ewing Sarcoma cell lines, as demonstrated by half-maximal inhibitory concentration (IC50) values.

| Cell Line | EWS-FLI1 Status | IC50 (nM) | Reference |

| TC32 | EWS-FLI1 Positive | 10 (95% CI = 8 to 13) | [4] |

| Unnamed ESFT Cells | EWS-FLI1 Positive | 15 (95% CI = 13 to 19) | [4] |

| CHLA-10 | EWS-FLI1 Positive | 9.11 | [12][14] |

| TC205 | EWS-FLI1 Status Not Specified | 4.32 | [12][14] |

Table 1: IC50 Values of this compound in Ewing Sarcoma Cell Lines.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effect on EWS-FLI1.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is adapted from methodologies used to assess the impact of this compound on the viability of Ewing Sarcoma cells.[15][16][17]

-

Cell Seeding:

-

Culture Ewing Sarcoma cells (e.g., CHLA-10, TC205) in appropriate media.

-

Trypsinize and resuspend cells to a concentration of 4 x 104 cells/mL.

-

Seed 100 µL of the cell suspension (4,000 cells) into each well of a 96-well opaque-walled plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Drug Treatment:

-

Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

-

Luminescence Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

-

dot

Caption: Workflow for Cell Viability Assay.

Quantitative Real-Time PCR (qRT-PCR) for EWS-FLI1 Target Genes

This protocol outlines the steps to quantify the mRNA expression levels of EWS-FLI1 target genes following this compound treatment.[9][18][19]

-

Cell Treatment and RNA Extraction:

-

Seed Ewing Sarcoma cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24, 48, or 72 hours).

-

Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.

-

-

Real-Time PCR:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., NR0B1, ID2) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

-

Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target and housekeeping genes.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.

-

Western Blotting for EWS-FLI1 and Downstream Targets

This protocol describes the detection of protein levels of EWS-FLI1 and its downstream targets after this compound treatment.[20][21][22][23]

-

Protein Extraction:

-

Treat Ewing Sarcoma cells with this compound as described for qRT-PCR.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for EWS-FLI1, its downstream targets (e.g., NR0B1, ID2), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol details the procedure to investigate the binding of EWS-FLI1 to the promoter regions of its target genes and the effect of this compound on this interaction.[6][16][24][25][26]

-

Cell Treatment and Cross-linking:

-

Treat Ewing Sarcoma cells with this compound or vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin with an antibody against EWS-FLI1 or a control IgG overnight at 4°C.

-

Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

DNA Purification and Analysis:

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes and reverse the cross-links by heating.

-

Purify the DNA.

-

Analyze the precipitated DNA by qPCR using primers specific for the promoter regions of EWS-FLI1 target genes or by next-generation sequencing (ChIP-seq).

-

dot

Caption: Workflow for Chromatin Immunoprecipitation (ChIP).

Luciferase Reporter Assay

This protocol is for measuring the effect of this compound on the transcriptional activity of an EWS-FLI1-responsive promoter.[12][27][28][29][30]

-

Plasmid Construction and Transfection:

-

Clone the promoter region of an EWS-FLI1 target gene (e.g., NR0B1) upstream of a luciferase reporter gene in a suitable vector.

-

Co-transfect Ewing Sarcoma cells with the reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a transfection reagent.

-

-

Drug Treatment:

-

After 24 hours of transfection, treat the cells with various concentrations of this compound.

-

-

Luciferase Activity Measurement:

-

After the desired treatment period (e.g., 24-48 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Compare the normalized luciferase activity in this compound-treated cells to that of the vehicle control to determine the effect on promoter activity.

-